Glycidol

Description

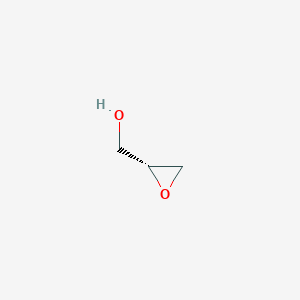

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTKINSOISVBQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-70-7 | |

| Record name | Polyglycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020666 | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycidol is an odorless clear colorless liquid. (NTP, 1992), Colorless, slightly viscous liquid; [HSDB], COLOURLESS SLIGHTLY VISCOUS LIQUID., Colorless, odorless liquid., Colorless liquid. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

333 °F at 760 mmHg (with decomposition) (NTP, 1992), 167 °C decomposes; 66 °C at 2.5 mm Hg, 320 °F (decomposes), 320 °F (Decomposes) | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

162 °F (NTP, 1992), 162 °F, 73 °C (closed cup), 72 °C c.c. | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Soluble in water, alcohol, and ether, Miscible with water /1.0X10+6 mg/L/, Solubility in water: miscible, Miscible | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1143 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.143 g/cu cm at 25 °C, Relative density (water = 1): 1.1, 1.12 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.15 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.15, 2.15 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.9 mmHg at 77 °F ; 2.5 mmHg at 151 °F (NTP, 1992), 5.59 [mmHg], VP: 0.9 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 120, 0.9 mmHg at 77 °F, (77 °F): 0.9 mmHg | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/502 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, slightly viscous liquid, Colorless liquid | |

CAS No. |

556-52-5, 57044-25-4, 60456-23-7 | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057044254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxiranemethanol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060456237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCIDOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | R-2,3-epoxy-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S54CF1DV9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycidol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1819 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1-Propanol, 2,3-epoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UB42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -45 °C, -49 °F | |

| Record name | GLYCIDOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20437 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCIDOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0159 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | GLYCIDOL(2,3-EPOXY-1-PROPANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/407 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Glycidol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0303.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

What are the physical and chemical properties of glycidol?

An In-depth Technical Guide to the Physical and Chemical Properties of Glycidol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bifunctional Significance of this compound

This compound, systematically named oxiran-2-ylmethanol, is a unique organic compound possessing a simple yet highly reactive structure (C₃H₆O₂).[1][2] Its molecular architecture is distinguished by the presence of two key functional groups: a strained three-membered epoxide ring and a primary alcohol.[1][2][3] This bifunctionality makes this compound an exceptionally versatile and valuable building block in chemical synthesis. It serves as a critical intermediate in the production of pharmaceuticals, functional polymers, surface coatings, and various other specialty chemicals.[3][4][5][6]

This guide offers a comprehensive exploration of the core physical and chemical properties of this compound. As a Senior Application Scientist, the objective is not merely to list data but to provide a deeper understanding of how these properties dictate the compound's reactivity, inform its applications, and necessitate specific handling and experimental protocols. The information presented herein is grounded in authoritative data to ensure scientific integrity and empower researchers in their development endeavors.

Caption: Molecular structure of this compound.

Part 1: Core Physical Properties

The physical characteristics of this compound are fundamental to its storage, handling, and application in various processes, from bench-scale synthesis to industrial production. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆O₂ | [1][7] |

| Molecular Weight | 74.08 g/mol | [1][7][8] |

| Appearance | Colorless, slightly viscous liquid | [1][7] |

| Odor | Odorless or nearly odorless | [7][9] |

| Density | 1.114 - 1.117 g/mL at 20-25 °C | [1][7][9] |

| Melting Point | -45 °C to -54 °C (-49 °F to -65 °F) | [1][7] |

| Boiling Point | 167 °C (333 °F) with decomposition | [1][2][7] |

| 61-62 °C at 15 mmHg | [9][10] | |

| Flash Point | 71 °C to 72 °C (162 °F) | [4][7][8] |

| Vapor Pressure | 0.9 mmHg at 25 °C | [1][10] |

| Vapor Density | 2.15 (Air = 1) | [8][10] |

| Refractive Index | 1.4287 - 1.433 at 20 °C | [7][9][10] |

| logP (Octanol/Water) | -0.95 | [7] |

| Solubility | Miscible with water, alcohols, ethers, ketones, and aromatic hydrocarbons.[4][7][11] Poorly soluble in aliphatic hydrocarbons.[11] |

Field-Proven Insights:

-

High Polarity and Solubility : The presence of the hydroxyl group and the polar epoxide ring allows this compound to be miscible with water and a wide range of polar organic solvents.[7][12] This property is crucial for its use in diverse reaction media, including aqueous systems for synthesizing biocompatible polymers.

-

Thermal Instability : this compound decomposes at its atmospheric boiling point.[1][7][13] This is a critical consideration for purification; vacuum distillation is the required method to prevent decomposition and polymerization.[9][10]

-

Density and Vapor Characteristics : Being denser than water and having a vapor density greater than air, this compound will sink in aqueous mixtures, and its vapors will accumulate in low-lying areas, which are important safety considerations for spill response and ventilation.[8]

Part 2: Chemical Reactivity and Mechanistic Pathways

The synthetic utility of this compound is a direct consequence of its dual functionality. Chemical transformations can be selectively targeted at the epoxide ring or the hydroxyl group, allowing for a wide array of derivatives.

Reactions Involving the Epoxide Ring

The high ring strain of the epoxide makes it susceptible to nucleophilic attack, which is the most common reaction pathway for this compound.[11] These ring-opening reactions are readily catalyzed by both acids and bases.

-

Base-Catalyzed Nucleophilic Opening : Under basic or neutral conditions, nucleophilic attack occurs predominantly at the sterically least hindered terminal carbon (C3). This regioselectivity is a cornerstone of this compound chemistry, providing a reliable route to 1,2-diol derivatives.

-

Causality : The alkoxide or other basic nucleophile has a lower steric barrier to approach the primary carbon (C3) compared to the secondary carbon (C2). This pathway is highly predictable and synthetically valuable.

-

Examples :

-

Hydrolysis : In the presence of water, this compound hydrolyzes to form glycerol, a reaction that can proceed with nearly 100% efficiency.[11]

-

Reaction with Alcohols : Forms 1-alkylglycerin ethers, which are used as components in varnishes.[11]

-

Reaction with Amines : Yields amino alcohols, which are precursors to pharmaceuticals and other biologically active molecules.

-

-

Caption: Base-catalyzed nucleophilic ring-opening of this compound.

-

Acid-Catalyzed Nucleophilic Opening : In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The nucleophile can then attack either the primary (C3) or secondary (C2) carbon. This often results in a mixture of 1,2- and 1,3-dihydroxypropylene products, reducing the synthetic utility unless specific conditions are employed to control regioselectivity.[11]

Reactions Involving the Hydroxyl Group

The primary alcohol can react with reagents that do not contain an active hydrogen, thereby preserving the epoxide ring for subsequent transformations.[11]

-

Causality : Reagents like acid chlorides, isocyanates, or phosgene react preferentially with the hydroxyl group because they are not nucleophilic enough to open the epoxide ring under neutral conditions. This allows for the synthesis of functionalized epoxides.

-

Examples :

Polymerization

This compound's bifunctional nature enables it to undergo polymerization, a reaction that can occur even during storage.[7][11] The hydroxyl group of one molecule can act as a nucleophile, opening the epoxide ring of another, leading to the formation of polythis compound.[11][14]

-

Mechanism : This process typically results in highly branched, hyperbranched, or dendritic polymers because the secondary hydroxyls formed along the polymer backbone can also initiate further polymerization.[14][15]

-

Synthetic Control : To synthesize linear polythis compound, the hydroxyl group of the this compound monomer must first be protected (e.g., as an ether).[14][15][16] Following polymerization of the protected monomer, the protecting groups are removed to yield the final linear polymer.

Caption: Initiation step of this compound polymerization.

Stability and Incompatibilities

This compound is a reactive and unstable compound that requires careful handling.

-

Instability : It is sensitive to light, moisture, and heat, which can promote decomposition and polymerization.[7][8] It may darken upon storage, and instability has been noted even at room temperature (77°F).[7][8]

-

Hazardous Reactivities : this compound can undergo explosive decomposition or violent reactions in the presence of strong acids, strong bases, and certain metal salts (e.g., aluminum chloride, iron(III) chloride).[7][17] It is also incompatible with strong oxidizing agents and nitrates and can attack some forms of plastics and rubber.[7][8]

Part 3: Experimental Protocols & Methodologies

The following protocols represent self-validating systems for assessing the quality and properties of this compound in a research setting.

Protocol 1: Purity Assessment by Gas Chromatography (GC)

-

Principle : This method separates this compound from impurities based on differences in boiling points and interactions with the GC column's stationary phase. The area under the this compound peak relative to the total peak area provides a quantitative measure of purity.

-

Methodology :

-

Sample Preparation : Prepare a dilute solution of the this compound sample (~1% w/v) in a suitable solvent such as acetone or ethyl acetate. Prepare a solvent blank for a baseline run.

-

Instrument Setup :

-

Column : Use a mid-polarity capillary column (e.g., DB-5 or equivalent).

-

Injector : Set temperature to 200°C.

-

Detector (FID) : Set temperature to 250°C.

-

Oven Program : Hold at 50°C for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.

-

Carrier Gas : Helium or Hydrogen at a constant flow rate.

-

-

Injection : Inject 1 µL of the prepared sample. First, inject the solvent blank to identify any solvent-related peaks.

-

Data Analysis : Integrate the peaks in the resulting chromatogram. Calculate the area percent of the this compound peak to determine purity. The presence of diglycidyl ether is a common impurity to monitor.[10]

-

Protocol 2: Measurement of Refractive Index

-

Principle : The refractive index is a fundamental physical property that is highly sensitive to impurities. Measuring it with a calibrated refractometer provides a rapid and reliable quality control check against a known standard.

-

Methodology :

-

Instrument Calibration : Ensure the Abbe refractometer is clean and calibrated. Place a drop of a standard with a known refractive index (e.g., distilled water, nD = 1.3330 at 20°C) onto the prism. Adjust the instrument until the reading matches the known value.

-

Temperature Control : Set the circulating water bath connected to the refractometer to a constant temperature, typically 20°C, as the refractive index is temperature-dependent.

-

Sample Application : Clean the prism with ethanol and a soft lens tissue. Apply 1-2 drops of the this compound sample onto the lower prism.

-

Measurement : Close the prisms and allow 1-2 minutes for temperature equilibration. Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading : Read the refractive index value from the scale. Compare the result to the expected value for pure this compound (e.g., 1.431-1.433 at 20°C).[10][11] A deviation may indicate the presence of water or other impurities.

-

Conclusion

This compound's unique combination of an epoxide ring and a primary alcohol group establishes it as a highly reactive and versatile chemical intermediate. Its physical properties, particularly its high polarity and thermal instability, dictate its handling and purification methods. The compound's chemical reactivity is dominated by the regioselective, base-catalyzed ring-opening of the epoxide and the ability to undergo separate reactions at the hydroxyl site. This dual reactivity, however, is coupled with inherent instability and the potential for hazardous, uncontrolled polymerization. A thorough understanding of these properties, grounded in the mechanistic principles and experimental validations discussed in this guide, is essential for any scientist or developer aiming to leverage this compound's synthetic potential safely and effectively.

References

-

Title: this compound | C3H6O2 | CID 11164 Source: PubChem - NIH URL: [Link]

-

Title: this compound Source: Wikipedia URL: [Link]

-

Title: this compound - Some Industrial Chemicals Source: NCBI Bookshelf URL: [Link]

-

Title: this compound Source: Grokipedia URL: [Link]

-

Title: this compound Source: ChemBK URL: [Link]

-

Title: this compound Source: American Chemical Society URL: [Link]

-

Title: this compound Source: NIST WebBook URL: [Link]

-

Title: Nucleophilic reaction of this compound tosylate and the corresponding cyclic sulfate with various nucleophiles: A comparative study Source: Indian Journal of Chemistry URL: [Link]

-

Title: this compound (Merck Index) Source: Rsc.org URL: [Link]

-

Title: Exploring the Applications of this compound in Surface Coatings and Polymer Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Significance and use of this compound Source: Biblioteka Nauki URL: [Link]

-

Title: Chemical Properties of this compound (CAS 556-52-5) Source: Cheméo URL: [Link]

-

Title: Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications Source: PMC - PubMed Central URL: [Link]

-

Title: Polythis compound - how is it synthesized and what is it used for? Source: ResearchGate URL: [Link]

-

Title: Synthesis of Linear High Molar Mass this compound-Based Polymers by Monomer-Activated Anionic Polymerization Source: ACS Publications URL: [Link]

-

Title: Cu(triNHC)-catalyzed polymerization of this compound to produce ultralow-branched polyglycerol Source: RSC Publishing URL: [Link]

-

Title: Cas 556-52-5,this compound Source: LookChem URL: [Link]

-

Title: this compound Source: Solubility of Things URL: [Link]

-

Title: Understanding this compound: Properties, Synthesis, and Safety Considerations Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tnjchem.com [tnjchem.com]

- 7. This compound | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. chembk.com [chembk.com]

- 10. グリシドール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 11. bibliotekanauki.pl [bibliotekanauki.pl]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. acs.org [acs.org]

- 14. Polythis compound, Its Derivatives, and Polythis compound-Containing Copolymers—Synthesis and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. datasheets.scbt.com [datasheets.scbt.com]

Glycidol synthesis from allyl alcohol mechanism

An In-Depth Technical Guide to the Synthesis of Glycidol from Allyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (2,3-epoxy-1-propanol) is a highly valuable bifunctional molecule, incorporating both an epoxide and a primary alcohol. This unique structure makes it a critical intermediate in the synthesis of pharmaceuticals, surfactants, resins, and various specialty chemicals.[1][2] The predominant route to this compound is the epoxidation of allyl alcohol, a process that has been the subject of extensive research to optimize efficiency, selectivity, and environmental safety. This guide provides a comprehensive examination of the core catalytic mechanisms governing this transformation, offers detailed experimental protocols, and discusses the critical safety considerations inherent in handling these reactive compounds.

Introduction: The Strategic Importance of this compound

The utility of this compound stems directly from its two reactive functional groups. The epoxide ring is susceptible to nucleophilic attack, allowing for ring-opening reactions that introduce a variety of functionalities. Simultaneously, the primary alcohol group can undergo esterification or etherification.[1] This dual reactivity enables its incorporation into diverse and complex molecular architectures, making it a sought-after building block in organic synthesis. While alternative methods such as the dehydrohalogenation of glycerol monohalohydrins exist, the epoxidation of allyl alcohol remains a primary industrial and laboratory route due to its potential for high selectivity and atom economy.[3][4]

Core Synthesis Mechanisms: A Mechanistic Exploration

The conversion of allyl alcohol to this compound is fundamentally an oxidation reaction targeting the carbon-carbon double bond. The success of this synthesis hinges on the choice of oxidant and, critically, the catalyst, which dictates the reaction's rate, selectivity, and in some cases, stereochemistry.

Metal-Catalyzed Epoxidation with Hydrogen Peroxide

Hydrogen peroxide (H₂O₂) is an ideal oxidant from a sustainability perspective, as its only byproduct is water.[5][6] However, its direct reaction with alkenes is slow. Therefore, metal catalysts are employed to activate the H₂O₂.

2.1.1. Tungsten-Based Catalysis

Tungsten compounds, such as tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄), are effective homogeneous catalysts for the epoxidation of allyl alcohol with H₂O₂.[7][8][9]

-

Mechanism of Action: The reaction proceeds through the formation of a pertungstic acid anion. The tungstate catalyst reacts rapidly with hydrogen peroxide to form peroxo-tungsten species. The mechanism is believed to be a concerted, polar process where the anion of pertungstic acid acts as the oxygen transfer agent.[10][11] The presence of the allylic hydroxyl group is thought to facilitate the addition of the peroxo species to the double bond through an inductive effect or by stabilizing the transition state.[10][12]

-

Kinetic Profile: The reaction kinetics are typically first-order with respect to both allyl alcohol and the tungstate catalyst, and zero-order with respect to hydrogen peroxide. This indicates that the formation and activation of the peroxo-tungsten species is the rate-determining step.[11]

Catalytic Cycle of Tungstate-Mediated Epoxidation

Caption: Tungstate-catalyzed epoxidation cycle with H₂O₂.

2.1.2. Titanium Silicalite (TS-1) Heterogeneous Catalysis

Titanium silicalite-1 (TS-1) is a microporous crystalline material (a type of zeolite) where a small fraction of silicon atoms in the silica framework are replaced by titanium atoms. TS-1 is a highly effective and reusable heterogeneous catalyst for selective oxidations with H₂O₂.[2][13]

-

Mechanism of Action: The proposed mechanism involves the adsorption of both hydrogen peroxide and allyl alcohol onto the active titanium centers within the zeolite's pores.[14] A titanium-hydroperoxo species is formed, which then transfers an oxygen atom to the double bond of the co-adsorbed allyl alcohol molecule.[15] This confined environment enhances selectivity and prevents the hydrolysis of the resulting this compound to glycerol.[16] The reaction yields this compound adsorbed on the active site, which then desorbs, regenerating the free catalyst center.[14]

Asymmetric Epoxidation: The Sharpless-Katsuki Reaction

For applications requiring enantiomerically pure this compound, such as in pharmaceutical synthesis, the Sharpless-Katsuki asymmetric epoxidation is a cornerstone reaction.[17][18] This method converts primary and secondary allylic alcohols into 2,3-epoxyalcohols with very high enantioselectivity (often >90% ee).[18][19]

-

Core Reagents: The system relies on a catalyst formed in situ from titanium(IV) isopropoxide [Ti(OⁱPr)₄], a chiral ligand such as diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP) as the oxidant.[20]

-

Mechanism of Action: The active catalyst is a dimeric titanium-tartrate complex.[19] The isopropoxide ligands on the titanium center are sequentially replaced by the chiral diethyl tartrate, the TBHP oxidant, and finally the allyl alcohol substrate.[20] The chirality of the DET ligand creates a chiral environment around the titanium atom, which directs the TBHP to attack one specific face (either re or si) of the alkene double bond, leading to the formation of a single predominant enantiomer of the epoxy alcohol product.[19][20] The choice between (+)-DET and (-)-DET dictates which enantiomer is produced.[17]

Workflow of Sharpless Asymmetric Epoxidation

Caption: Logical flow of the Sharpless asymmetric epoxidation.

Epoxidation with Peracetic Acid

The reaction of allyl alcohol with peracetic acid is another viable route to this compound.[21]

-

Mechanism of Action: This reaction follows the Prilezhaev mechanism, a concerted process where the peroxyacid transfers an oxygen atom to the alkene. A characteristic "butterfly" transition state is involved, where the peracid delivers the electrophilic oxygen atom to the nucleophilic double bond. The reaction is typically carried out in an inert organic solvent.[21] A key challenge with this method is the separation of the product this compound from the acetic acid byproduct.[22]

Comparative Analysis of Synthesis Parameters

The choice of synthetic route depends on factors like desired stereochemistry, scale, cost, and environmental considerations. The following table summarizes typical conditions and outcomes for the discussed methods.

| Method | Catalyst | Oxidant | Typical Solvent | Selectivity to this compound | Key Advantages/Disadvantages |

| Tungstate-Catalyzed | H₂WO₄ or Na₂WO₄ | H₂O₂ | Water, Acetonitrile | Good to High | Adv: Uses inexpensive, green oxidant (H₂O₂).[5][10] Disadv: Homogeneous catalyst can be difficult to recover.[8] |

| TS-1 Catalyzed | Titanium Silicalite-1 | H₂O₂ | Methanol | High (>90%)[2][16] | Adv: High selectivity; reusable heterogeneous catalyst.[2][6] Disadv: Catalyst synthesis can be complex. |

| Sharpless Asymmetric | Ti(OⁱPr)₄ / DET | TBHP | Dichloromethane | High | Adv: Excellent enantioselectivity (>90% ee).[18] Disadv: Uses stoichiometric chiral ligand; TBHP is less green than H₂O₂.[5] |

| Peracetic Acid | None (Non-catalytic) | Peracetic Acid | Ethyl Acetate, Ketones | High | Adv: Rapid reaction.[21] Disadv: Generates acetic acid byproduct, requiring complex purification.[22] |

Experimental Protocol: this compound Synthesis via TS-1 Catalysis

This protocol describes a representative lab-scale synthesis of this compound from allyl alcohol using a TS-1 catalyst and hydrogen peroxide, valued for its high selectivity and the reusability of the catalyst.

4.1. Materials and Equipment

-

Reagents: Allyl alcohol (AA), 30% Hydrogen Peroxide (H₂O₂), Methanol (solvent), TS-1 catalyst.

-

Equipment: Three-necked round-bottom flask, condenser, magnetic stirrer with hotplate, thermometer, dropping funnel, rotary evaporator, equipment for gas chromatography (GC) analysis.

4.2. Step-by-Step Procedure

-

Reactor Setup: Equip a 250 mL three-necked flask with a reflux condenser, a magnetic stir bar, and a thermometer. Place the flask on a magnetic stirrer/hotplate.

-

Reagent Charging: To the flask, add the TS-1 catalyst (e.g., 2 wt% relative to reactants), methanol (e.g., 80 wt% of the total mixture), and allyl alcohol. An exemplary molar ratio of AA to H₂O₂ is 1:1.[16]

-

Temperature Control: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 40-60°C).[2]

-

Oxidant Addition: Once the temperature has stabilized, add the 30% H₂O₂ solution dropwise from a dropping funnel over a period of 30-60 minutes to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to proceed for the desired time (e.g., 1-5 hours).[2] Monitor the conversion of allyl alcohol and the formation of this compound periodically by taking small aliquots and analyzing them via GC.

-

Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the solid TS-1 catalyst by filtration or centrifugation. The catalyst can be washed, dried, and calcined for reuse.[6]

-

Work-up and Purification: The liquid filtrate contains this compound, unreacted allyl alcohol, methanol, and water.

-

Remove the methanol and most of the water using a rotary evaporator under reduced pressure.

-

The remaining crude product can be purified by vacuum distillation to separate the higher-boiling this compound from any remaining unreacted allyl alcohol.

-

Safety and Handling Considerations

This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.

-

Toxicity and Hazards: this compound is classified as an irritant to the skin, eyes, and respiratory tract.[1][23] It is toxic if inhaled, harmful if swallowed or in contact with skin, and is suspected of causing genetic defects and cancer.[24] The substance is combustible, and explosive vapor/air mixtures may form above its flash point of 72°C.[23]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[24] For operations with a risk of inhalation, a respirator with a suitable cartridge is necessary.[24]

-

Handling and Storage: Handle this compound under an inert atmosphere if possible. It should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from strong acids, bases, and ignition sources.[23][24][25]

-

Spill and Disposal: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[23] All waste must be disposed of according to local, state, and federal regulations for hazardous materials.

Conclusion

The synthesis of this compound from allyl alcohol is a mature yet evolving field. While traditional methods using peracids or homogeneous tungsten catalysts are effective, modern approaches increasingly favor heterogeneous catalysts like TS-1 with hydrogen peroxide, aligning with the principles of green chemistry by offering high selectivity, catalyst reusability, and a benign byproduct (water). For chiral applications, the Sharpless asymmetric epoxidation remains the gold standard, providing unparalleled control over stereochemistry. A thorough understanding of the underlying reaction mechanisms, coupled with stringent adherence to safety protocols, is paramount for any researcher or professional working to harness the synthetic power of this versatile chemical intermediate.

References

- Epoxidation of allylic alcohols - Wikipedia. (n.d.).

- Mechanistic Details of the Sharpless Epoxidation of Allylic Alcohols—A Combined URVA and Local Mode Study. (2022). MDPI.

- Kinetics and Mechanism of the Epoxidation of Allylic Alcohols by Hydrogen Peroxide with Methyltrioxorhenium as Catalyst. (1999). Inorganic Chemistry - ACS Publications.

- Sharpless epoxidation - Wikipedia. (n.d.).

- Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. (n.d.). Organic Reactions.

- Understanding this compound: Properties, Synthesis, and Safety Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute.

- Kinetics of Allyl Alcohol Epoxidation with Hydrogen Peroxide Catalyzed by a TS-1/Al2O3. (2019). Catalysis Letters.

- Mechanism of Allyl Alcohol Epoxidation with Hydrogen Peroxide at Titanium Catalyst (Ts-1). (2018). Neliti.

- JPH08208633A - Purification of this compound. (1996). Google Patents.

- Kinetics and Mechanism of the Epoxidation of Allyl Alcohol with Aqueous Hydrogen Peroxide Catalyzed by Tungstic. (1960). American Chemical Society.

- Kinetics and Mechanism of the Epoxidation of Allyl Alcohol with Aqueous Hydrogen Peroxide Catalyzed by Tungstic Acid 1. (1960). ACS Publications - American Chemical Society.

- syn‐Selective Epoxidation of Chiral Terminal Allylic Alcohols with a Titanium Salalen Catalyst and Hydrogen Peroxide. (2018). PMC - NIH.

- MSDS of this compound. (2022). Capot Chemical.

- Mechanism of allyl alcohol epoxidation with hydrogen peroxide in an... (2019). ResearchGate.

- Epoxidation of Allylic Alcohols in Aqueous Solutions on Non-surfactant Amphiphilic Sugars. (1997). Royal Society of Chemistry.

- GB1498273A - Process for the production of this compound. (1978). Google Patents.

- Epoxidation of allyl alcohol to this compound over the microporous TS-1 catalyst. (2013). ResearchGate.

- Selective liquid-phase oxidation of allyl alcohol to this compound over MWW type titanosilicalite. (2011). Reaction Kinetics, Mechanisms and Catalysis.

- (PDF) Influence of impurities on the epoxidation of allyl alcohol to this compound with hydrogen peroxide over titanium silicate TS-1. (2014). ResearchGate.

- Production of Glycerine by Tungstate Catalyzed Oxidation of Allyl Alcohol by Hydrogen Peroxide: a Kinetic and Mechanistic Study. (2018). PRC Petroleum Research Journal.

- PL213815B1 - Process for the preparation of this compound. (2013). Google Patents.

- Safety Data Sheet - this compound. (2022). Biosynth.

- The selective epoxidation of allyl alcohol to this compound. (n.d.). Open Research Newcastle - Figshare.

- US20150239858A1 - Method for producing this compound by successive catalytic reactions. (2015). Google Patents.

- US-3625981-A - Process for Preparing this compound. (1971). Unified Patents Portal.

- ICSC 0159 - this compound. (n.d.). International Chemical Safety Cards (ICSCs).

- WO2017017307A1 - this compound synthesis method. (2017). Google Patents.

- This compound. (n.d.). CAMEO Chemicals - NOAA.

- US3509183A - Process for epoxidation of allyl alcohol by peracetic acid. (1970). Google Patents.

- KR101602428B1 - Method for preparing this compound through successive catalytic reaction. (2016). Google Patents.

- CN102060989A - Preparation method of this compound ether base allyl alcohol polyoxyethylene ether. (2011). Google Patents.

- Significance and use of this compound. (2011). Biblioteka Nauki.

- Reaction feed composition and total allyl alcohol conversion for... (2014). ResearchGate.

- CN104387576A - Preparation method of this compound ether base end-capped allyl alcohol random polyether. (2015). Google Patents.

- A new approach to prepare Polyethylene Glycol Allyl Glycidyl Ether. (2018). E3S Web of Conferences.

- Preparation of this compound via Dehydrohalogenation of 3-Chloro-1,2-popanediol Using Bipolar Membrane Electrodialysis. (2020). ResearchGate.

- Selective liquid-phase oxidation of allyl alcohol to this compound over MWW type titanosilicalite. (2011). AKJournals.

- This compound - Wikipedia. (n.d.).

- Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. (2021). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. US20150239858A1 - Method for producing this compound by successive catalytic reactions - Google Patents [patents.google.com]

- 4. WO2017017307A1 - this compound synthesis method - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. GB1498273A - Process for the production of this compound - Google Patents [patents.google.com]

- 8. PL213815B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Production of Glycerine by Tungstate Catalyzed Oxidation of Allyl Alcohol by Hydrogen Peroxide: a Kinetic and Mechanistic Study | PRC Petroleum Research Journal [journal.prclibya.com]

- 12. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. media.neliti.com [media.neliti.com]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 18. organicreactions.org [organicreactions.org]

- 19. mdpi.com [mdpi.com]

- 20. dalalinstitute.com [dalalinstitute.com]

- 21. US3509183A - Process for epoxidation of allyl alcohol by peracetic acid - Google Patents [patents.google.com]

- 22. JPH08208633A - Purification of this compound - Google Patents [patents.google.com]

- 23. ICSC 0159 - this compound [chemicalsafety.ilo.org]

- 24. capotchem.com [capotchem.com]

- 25. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)- and (S)-Glycidol

Abstract

Enantiomerically pure (R)- and (S)-glycidol are indispensable chiral building blocks in the synthesis of a multitude of pharmaceuticals and biologically active compounds.[1][2] Their unique bifunctional nature, possessing both an epoxide and a primary alcohol, allows for versatile and regioselective transformations, making them highly sought-after intermediates in drug development.[1][3] This technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis of (R)- and (S)-glycidol, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings, practical considerations, and comparative advantages of seminal techniques, including the Sharpless Asymmetric Epoxidation and various kinetic resolution strategies.

The Strategic Importance of Enantiopure Glycidol in Pharmaceutical Synthesis

The chirality of a drug molecule is often critical to its pharmacological activity and safety. The two enantiomers of a chiral drug can exhibit profoundly different biological effects, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development.

(R)- and (S)-glycidol serve as versatile precursors to a wide array of complex chiral molecules. Their value stems from the high reactivity of the epoxide ring, which can be opened by a variety of nucleophiles in a regio- and stereospecific manner.[1] This reactivity has been harnessed in the synthesis of numerous drugs, including:

-

Beta-blockers: A class of drugs used to manage cardiovascular diseases.

-

Antiviral agents: Including those active against HIV.[4]

-

Anticoagulants: Such as Rivaroxaban, where (R)-glycidol is a key intermediate.[2]